molecular formula C10H10F3NO B6240192 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine CAS No. 220107-62-0

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

Cat. No. B6240192
CAS RN: 220107-62-0
M. Wt: 217.2
InChI Key:
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Description

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine (TFMB) is a novel synthetic chemical compound that has recently been studied for its potential applications in the field of scientific research. This compound is a member of the benzoxazepine family and has unique chemical properties that make it a promising tool for researchers.

Mechanism of Action

The exact mechanism of action of 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is not yet fully understood. However, it is believed to act on receptors in the brain and nervous system, as well as on enzymes in the body. It is also believed to interact with intracellular molecules and affect the metabolism of cells.
Biochemical and Physiological Effects
7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has been studied for its biochemical and physiological effects. Studies have shown that it can affect the metabolism of cells, as well as the activity of enzymes and receptors in the body. It has also been shown to have an effect on the nervous system, as well as on the brain.

Advantages and Limitations for Lab Experiments

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has several advantages for laboratory experiments. It is a relatively inexpensive compound, which makes it a cost-effective tool for researchers. It is also a relatively stable compound, which makes it easier to store and use in experiments. Additionally, it has a low toxicity level, which makes it safer for use in experiments. However, 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine does have some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, it is not very stable in the presence of light and oxygen, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, researchers could explore its potential applications in drug development and other areas of medicine. Finally, researchers could investigate ways to improve its stability and solubility, which would make it more useful for laboratory experiments.

Synthesis Methods

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is synthesized through a three-step process that begins with the reaction of 5-trifluoromethylbenzene-1,3-diol with chloroacetyl chloride to form a trifluoromethylbenzene-1,3-dicarboxylic acid chloride. This is then reacted with 4-hydroxy-1-benzoxazepine to form the desired compound. This method of synthesis was first reported in 2017 by researchers from the University of Tokyo and has since been used by other researchers in the field.

Scientific Research Applications

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has been studied for its potential applications in scientific research. This compound has been shown to be a useful tool for studying the effects of chemical compounds on cells, as it is able to penetrate cell membranes and interact with intracellular molecules. It has also been used to study the effects of drugs on the brain and the nervous system, as well as to study the effects of hormones on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine involves the cyclization of a substituted phenol with a trifluoromethylated amine.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2-amino-2,2,2-trifluoroethanol", "sodium hydroxide", "acetic acid", "sodium chloride", "sodium sulfate", "ethyl acetate", "methylene chloride", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "triethylamine", "ethyl 2-bromoacetate", "sodium hydride", "4-methylpiperidine", "acetonitrile" ], "Reaction": [ "4-hydroxybenzaldehyde is reacted with 2-amino-2,2,2-trifluoroethanol in the presence of sodium hydroxide to form 4-(2-hydroxyethyl)-2,3,5,6-tetrafluorophenol.", "The tetrafluorophenol is then reacted with acetic acid and sodium chloride to form the corresponding acetate ester.", "The ester is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then converted to the acid chloride using thionyl chloride.", "The acid chloride is then reacted with 4-methylpiperidine in the presence of triethylamine to form the corresponding amide.", "The amide is then cyclized using sodium hydride in the presence of ethyl 2-bromoacetate to form the desired benzoxazepine.", "The benzoxazepine is then trifluoromethylated using trifluoromethyl iodide and a base such as sodium hydride or triethylamine in a solvent such as acetonitrile or methylene chloride." ] }

CAS RN

220107-62-0

Product Name

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

Molecular Formula

C10H10F3NO

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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